REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH2:9]([CH:11]([NH2:14])[CH2:12][CH3:13])[CH3:10]>CCO>[CH3:10][CH2:9][CH:11]([NH:14][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1)[CH2:12][CH3:13]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)N
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
sealed tube
|
Type
|
CONCENTRATION
|
Details
|
Resulting solution is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted by water
|
Type
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EXTRACTION
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Details
|
extracted twice with hexane-ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts are dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
the residue is filtered through a short pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)NC1=NC(=CN=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |